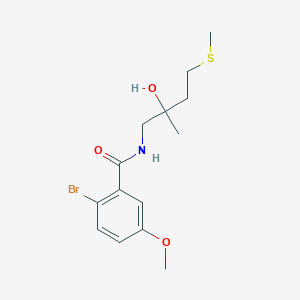

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3S/c1-14(18,6-7-20-3)9-16-13(17)11-8-10(19-2)4-5-12(11)15/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHAOOVTWZIIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=C(C=CC(=C1)OC)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide is a complex organic compound belonging to the class of benzenesulfonamides. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry, where it shows promise as an antibacterial agent. The unique structural features of this compound, including the presence of a bromine atom, hydroxy group, and methylthio group, contribute to its potential therapeutic applications.

Chemical Structure

The chemical structure of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide can be represented as follows:

The biological activity of this compound primarily involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By targeting this enzyme, the compound disrupts folate metabolism, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics, making it a candidate for further development in combating antibiotic-resistant strains.

Biological Activity Studies

Research has demonstrated that compounds containing the sulfonamide moiety often exhibit potent antibacterial properties. The unique structure of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide may enhance its binding affinity to target enzymes, potentially leading to improved efficacy against resistant bacteria.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Mechanism |

|---|---|---|

| 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide | Antibacterial | Inhibition of dihydropteroate synthase |

| Sulfamethoxazole | Antibacterial | Inhibition of dihydropteroate synthase |

| Trimethoprim | Antibacterial | Inhibition of dihydrofolate reductase |

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide is crucial for optimizing its therapeutic potential. Studies may focus on its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. Early data suggest that its unique side chain may influence these parameters favorably.

Case Studies

In recent studies, similar compounds have shown promising results in clinical settings. For instance, benzamide derivatives have been evaluated for their efficacy against various cancers by targeting specific enzymes involved in cell proliferation. The findings suggest that modifications to the benzamide structure can significantly alter biological activity and selectivity.

Example Case Study

A study involving a related benzamide compound demonstrated that it effectively inhibited cell growth in cancer models by downregulating dihydrofolate reductase (DHFR), a target also relevant for 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide. This highlights the potential for dual-targeting mechanisms in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their substituents, and properties derived from the evidence:

Key Observations:

Substituent Effects on Physical Properties: The tert-butylamino group in 1g results in a lower melting point (153–155°C) compared to the phenethyl-substituted 5o (191–192°C) , likely due to reduced crystallinity from bulky tert-butyl groups. Halogenation patterns influence solubility: Bromine at the 2-position (1g, 5o) vs. 4-position (I, 4MNB) alters electronic properties and intermolecular interactions .

Synthetic Efficiency :

- The Ugi-4CR reaction for 1g yields 42%, lower than the 90% yield for the trifluoropropoxy analog in , possibly due to steric hindrance in the Ugi reaction.

- Copper catalysis in 5o enhances regioselectivity for bromine retention under harsh conditions.

Biological Relevance :

- The methylthio group in the target compound may enhance bioavailability compared to nitro or trifluoropropoxy groups (seen in ), as sulfur-containing moieties often improve membrane permeability .

Research Findings and Implications

- Electronic Effects : Bromine and methoxy groups in benzamides stabilize aromatic π-systems, as confirmed by HRMS data for 1g (m/z 375.0557) and 5o (m/z 377.0496) . These substituents may modulate receptor binding in drug design.

- Structural Flexibility : The hydroxyl and methylthio groups in the target compound’s alkyl chain could enable hydrogen bonding and hydrophobic interactions, analogous to the phenethyl group in 5o .

- Patent Relevance : The high-yield synthesis of halogenated benzamides in suggests scalability for industrial applications, though environmental concerns (e.g., fluorine persistence) must be addressed.

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide?

- Methodology : Synthesis typically involves:

- Bromination : Use of N-bromosuccinimide (NBS) to introduce bromine at the ortho position of the benzamide core .

- Amide Coupling : Activation of the carboxylic acid group (e.g., 5-methoxy-2-bromobenzoic acid) with EDC/HOBt or DCC, followed by reaction with 2-hydroxy-2-methyl-4-(methylthio)butylamine .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Reaction optimization requires controlled temperature (0–25°C) and anhydrous conditions .

Q. How is this compound characterized structurally?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at C5, bromine at C2) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ at m/z 387.04) .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained (see similar compounds in ).

Q. What are the primary biological targets hypothesized for this compound?

- Methodology : Based on structural analogs (e.g., benzamides with bromine/methoxy groups):

- Enzyme Inhibition : Potential interaction with kinases or proteases via hydrogen bonding (hydroxy group) and hydrophobic interactions (methylthio group) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) to assess growth inhibition .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what are common impurities?

- Methodology :

- Reaction Solvent Optimization : Test polar aprotic solvents (DMF, THF) to improve amine coupling efficiency .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting material or over-brominated derivatives) .

- Yield Enhancement : Add molecular sieves to scavenge water, improving coupling agent (EDC) activity .

Q. How to resolve contradictions in reported biological activity data for similar benzamide derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methylthio with sulfoxide) and compare IC values in enzyme assays .

- Crystallographic Analysis : Resolve binding modes via co-crystallization with target proteins (e.g., using GroEL/ES chaperonin system as in ).

Q. What computational tools predict this compound’s reactivity and target interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) entries (e.g., 3T0Z for kinase targets) to prioritize experimental validation .

Q. How to design a SAR study for improving this compound’s metabolic stability?

- Methodology :

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS to detect oxidative degradation (e.g., hydroxylation at the methylthio group) .

- Analog Synthesis : Introduce fluorine at the para position of the benzamide ring to block CYP450-mediated metabolism .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ: 1 ng/mL) .

- Validation : Assess matrix effects (plasma vs. buffer) and recovery rates (>85%) per ICH guidelines .

Q. How does the hydroxy group influence crystallographic packing and solubility?

- Methodology :

- Single-Crystal Analysis : Compare hydrogen-bonding networks (e.g., O–H···O vs. O–H···N) in polymorphs using WinGX software .

- Solubility Testing : Measure logP (shake-flask method) and compare with analogs lacking the hydroxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.